2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride
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Overview
Description
2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride is a compound that belongs to the class of triazolopyridines. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of both pyridine and triazole rings in its structure makes it a valuable ligand in coordination chemistry and a potential candidate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride typically involves a one-pot ‘click’ reaction. This reaction is a copper-catalyzed azide-alkyne cycloaddition (CuAAC) that forms the triazole ring. The general procedure includes the reaction of a substituted phenyl azide with an alkyne in the presence of copper sulfate pentahydrate and sodium ascorbate in a solvent mixture of DMF and water . The reaction is usually carried out at room temperature and can take several hours to complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalysis and other chemical processes.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can introduce new functional groups into the triazole or pyridine rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride involves its ability to form stable coordination complexes with metals. The triazole and pyridine rings provide multiple binding sites, allowing the compound to interact with various metal ions. These interactions can influence the electronic properties of the metal center, making the compound useful in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: These compounds have similar structures but with additional alkyl groups, which can influence their solubility and reactivity.
1,2,4-Triazole derivatives: These compounds share the triazole ring but differ in the position and type of substituents, leading to different chemical and biological properties.
Uniqueness
2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride is unique due to its specific combination of triazole and pyridine rings, which provides a versatile platform for various chemical reactions and applications. Its ability to form stable coordination complexes with metals sets it apart from other similar compounds .
Properties
CAS No. |
2751610-67-8 |
---|---|
Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.6 |
Purity |
95 |
Origin of Product |
United States |
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